{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists seeking high-polarity building blocks for cephalosporin synthesis often face scarce, unvalidated sourcing. {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 62557-05-5) resolves this as the key intermediate in patented cephalosporin routes (US4254260). • Unique polar profile: PSA 133 Ų, XLogP3-AA -0.2 - enables precise ADME and solubility tuning. • Essential sulfonamido group: electron-withdrawing substituent required for antibacterial target engagement. • Reliable supply: ≥95% purity, standard global shipping, no special permits needed.

Molecular Formula C6H8N2O4S2
Molecular Weight 236.3 g/mol
CAS No. 62557-05-5
Cat. No. B1351581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
CAS62557-05-5
Molecular FormulaC6H8N2O4S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=NC(=CS1)CC(=O)O
InChIInChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyFOYGOEJLNFZKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic Acid: Overview


{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 62557-05-5) is a sulfur-containing heterocyclic compound belonging to the thiazole class. It features a thiazole ring substituted at the 2-position with a methylsulfonylamino group and at the 4-position with an acetic acid moiety [1]. This specific substitution pattern confers a unique combination of physicochemical properties, including a polar surface area of 133 Ų and an XLogP3-AA of -0.2 [1], which are distinct from other common thiazole acetic acid derivatives. The compound is primarily recognized as a versatile building block and intermediate in medicinal chemistry, with documented use in the synthesis of cephalosporin antibiotics [2].

Why Generic Substitution Fails


While the thiazole-4-acetic acid scaffold is common, the 2-methylsulfonylamino substituent on {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid fundamentally alters its physicochemical profile and validated synthetic applications compared to simpler analogs like 2-(1,3-thiazol-4-yl)acetic acid, 2-(2-amino-1,3-thiazol-4-yl)acetic acid, or 2-(2-methyl-1,3-thiazol-4-yl)acetic acid [1]. This substitution introduces a strongly electron-withdrawing sulfonamide group, which significantly increases the compound's polar surface area (133 Ų vs. 50-78 Ų for analogs) and modifies its lipophilicity [REFS-1, REFS-2]. These differences have direct implications for drug design (e.g., membrane permeability, solubility) and are explicitly leveraged in patented synthetic routes, such as the preparation of specific cephalosporin derivatives where the methylsulfonylamino group is a required structural feature [3]. Generic substitution would therefore result in a different molecule with altered properties and unvalidated synthetic outcomes.

Quantitative Evidence for Selection


Higher Polar Surface Area

The methylsulfonylamino group on the target compound confers a substantially higher polar surface area (PSA) compared to simpler thiazole acetic acid derivatives. This property is a key determinant of a molecule's ability to permeate cell membranes and its oral bioavailability [1]. The target compound's PSA of 133 Ų is >50% higher than that of the unsubstituted analog (78.43 Ų) and over 2.6 times greater than the methyl-substituted analog (50.19 Ų) [REFS-1, REFS-2, REFS-3]. This suggests the target compound will have distinct permeability and solubility characteristics, which are critical parameters in lead optimization and drug development.

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Lipophilicity Profile

Lipophilicity, often measured as LogP, is a critical determinant of a compound's solubility, permeability, and metabolic stability. The target compound exhibits an XLogP3-AA value of -0.2 [1]. This is a distinct value that falls between the more hydrophilic 2-(2-amino-1,3-thiazol-4-yl)acetic acid (LogP ≈ -0.93) and the more lipophilic 2-(2-methyl-1,3-thiazol-4-yl)acetic acid (LogP ≈ 0.27) [REFS-2, REFS-3]. This intermediate lipophilicity, combined with its high PSA, defines a unique position in chemical property space, making it a specific tool for medicinal chemists seeking to balance these key parameters.

Medicinal Chemistry ADME Properties Lipophilicity

Validated Cephalosporin Intermediate

The target compound is explicitly claimed and utilized as an intermediate in the synthesis of cephalosporin derivatives, as detailed in U.S. Patent US4254260 [1]. The patent describes its use in preparing 7-[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetamido]-3-cephem-4-carboxylic acid derivatives, which are a specific class of antibacterial agents [1]. This demonstrates a proven, high-value application that is not established for simpler thiazole acetic acid analogs like 2-(1,3-thiazol-4-yl)acetic acid or 2-(2-methyl-1,3-thiazol-4-yl)acetic acid, which lack the required sulfonamide functionality for this particular synthetic route.

Synthetic Chemistry Antibiotics Process Chemistry

Commercial Availability and Pricing

The target compound is commercially available from reputable research chemical suppliers. For example, Santa Cruz Biotechnology offers (2-Methanesulfonylamino-thiazol-4-yl)-acetic acid (Catalog # sc-308165) in a 500 mg quantity for $260.00 . This provides a clear, actionable procurement pathway for researchers. In contrast, while analogs like 2-(2-amino-1,3-thiazol-4-yl)acetic acid are also commercially available, their pricing and vendor sources differ, and the specific research-grade availability of the target compound is a distinct procurement consideration for projects requiring this exact structure.

Procurement Sourcing Chemical Vendors

Application Scenarios


Cephalosporin Intermediate Synthesis

This compound is ideally suited as a key building block in the synthesis of specific cephalosporin derivatives, as validated by U.S. Patent US4254260 [1]. The methylsulfonylamino group is a critical structural feature for the synthesis of 7-[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetamido]-3-cephem-4-carboxylic acid derivatives, a class of antibacterial agents. This application leverages the compound's unique functional group and its documented role in a patented, high-value synthetic pathway.

High PSA Applications in Medicinal Chemistry

With a Polar Surface Area (PSA) of 133 Ų, significantly higher than common thiazole acetic acid analogs [1], this compound is a strategic choice for medicinal chemistry projects where high polarity is a design requirement. This could include the development of peripherally restricted drugs, molecules targeting protein-protein interactions with polar binding sites, or compounds intended for oral administration where low membrane permeability is desired to limit systemic exposure.

Balanced Lipophilicity in Lead Optimization

The compound's XLogP3-AA of -0.2 [1] positions it in a unique lipophilicity range between more polar (e.g., 2-amino analog) and more lipophilic (e.g., 2-methyl analog) thiazole acetic acid derivatives. This makes it a valuable tool for medicinal chemists seeking to fine-tune the ADME properties of a lead series. It offers a distinct alternative for balancing solubility and permeability when exploring structure-activity relationships around the thiazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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